![molecular formula C20H22N4O2 B2975884 N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-82-5](/img/structure/B2975884.png)
N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide
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Overview
Description
“N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a hexanamide group (a six-carbon chain with an amide group at one end), and a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the benzyl, hexanamide, and triazinyl groups all contributing to its overall structure . The presence of the triazinyl group, in particular, would likely have a significant impact on the compound’s properties, as this group is a stable free radical .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazinyl group, for example, could affect its stability and reactivity .Scientific Research Applications
Antiviral Activity
Benzotriazine derivatives have been studied for their potential as antiviral agents. The structure of benzotriazine allows for the synthesis of various scaffolds that can be screened for pharmacological activities, including antiviral properties. For instance, certain indole derivatives, which share a similar heterocyclic structure to benzotriazine, have shown inhibitory activity against influenza A and other viruses .
Anti-inflammatory Activity
The anti-inflammatory potential of benzotriazine derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs. Research on indole derivatives, which are structurally related, has revealed significant anti-inflammatory effects, suggesting a promising avenue for benzotriazine compounds as well .
Anticancer Activity
Benzotriazine derivatives have been explored for their anticancer activity. They can interact with various cellular targets and disrupt cancer cell proliferation. The indole scaffold, which is similar to benzotriazine, is present in many synthetic drug molecules that exhibit anticancer properties, indicating the potential of benzotriazine derivatives in cancer therapy .
Antimicrobial Activity
The antimicrobial applications of benzotriazine derivatives stem from their ability to interfere with bacterial and fungal cell mechanisms. Indole derivatives, for example, have demonstrated a broad spectrum of antimicrobial activity, which can be a reference point for the development of benzotriazine-based antimicrobial agents .
Antitubercular Activity
Tuberculosis remains a major global health challenge, and benzotriazine derivatives could contribute to the discovery of new antitubercular drugs. Their structural flexibility allows for the creation of compounds that could target Mycobacterium tuberculosis effectively .
Antidiabetic Activity
Benzotriazine derivatives may also have applications in the management of diabetes. By modifying the benzotriazine core, researchers can synthesize compounds that might influence insulin release or glucose metabolism, offering a new approach to diabetes treatment .
Antimalarial Activity
Malaria is another disease where benzotriazine derivatives could make an impact. Their potential to inhibit the growth of Plasmodium species, which cause malaria, makes them candidates for the development of new antimalarial drugs .
Anticholinesterase Activity
Finally, benzotriazine derivatives could be used in the treatment of neurodegenerative diseases like Alzheimer’s disease through their anticholinesterase activity. This activity can enhance cognitive function by increasing the levels of neurotransmitters in the brain .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-19(21-15-16-9-3-1-4-10-16)13-5-2-8-14-24-20(26)17-11-6-7-12-18(17)22-23-24/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBAZCFCTQTBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide |
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